Sulopenem etzadroxil is classified as a penem antibiotic, specifically a prodrug designed to improve the bioavailability of its active form, sulopenem. The chemical name for sulopenem etzadroxil is 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-. Its molecular weight is 477.61 g/mol. Sulopenem etzadroxil is administered in combination with probenecid to enhance its pharmacokinetics by inhibiting renal clearance .
The synthesis of sulopenem etzadroxil involves several steps that include the formation of the penem core and subsequent modifications to generate the prodrug form. The synthesis typically starts with the preparation of the bicyclic thiapenem structure, followed by functionalization at specific positions to introduce the hydroxyethyl and oxobutoxy groups. The synthesis can be optimized for yield and purity through various techniques such as high-performance liquid chromatography (HPLC) and crystallization methods.
Key parameters in the synthesis include:
The molecular structure of sulopenem etzadroxil features a bicyclic core characteristic of penems, which includes a thiazolidine ring fused to a five-membered ring containing sulfur. The presence of various functional groups such as hydroxyl and carboxylic acid enhances its solubility and bioavailability.
Sulopenem etzadroxil undergoes several chemical reactions once administered:
The kinetics of these reactions are influenced by factors such as pH and presence of other substances like probenecid.
Sulopenem exerts its antibacterial effect primarily through binding to PBPs, which are essential for bacterial cell wall synthesis. This binding inhibits transpeptidation—the process that cross-links peptidoglycan strands—leading to cell lysis and death.
Sulopenem etzadroxil exhibits several notable physical and chemical properties:
Sulopenem etzadroxil is primarily indicated for treating uncomplicated urinary tract infections caused by susceptible microorganisms. Its development addresses significant clinical needs due to rising antibiotic resistance among common uropathogens.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3